molecular formula C14H16N2O3 B2994397 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide CAS No. 141391-34-6

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

Cat. No.: B2994397
CAS No.: 141391-34-6
M. Wt: 260.293
InChI Key: WBLOXKKSFGQLHP-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of an isoindole ring fused with a hexanamide chain, making it a unique structure in organic chemistry.

Properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLOXKKSFGQLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the reaction of phthalic anhydride with hexamethylenediamine under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various fields of research.

Biological Activity

6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide, also known by its CAS number 141391-34-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of 260.29 g/mol. The compound features a dioxo isoindole structure which is significant in various biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
CAS Number141391-34-6
Purity≥95%
Physical FormPowder

Biological Activity Overview

Research indicates that compounds with isoindole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has been investigated in several studies.

Anticancer Activity

One study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 and HT-29 cells.
    • Method : MTT assay was used to determine cell viability.
    • Findings : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29 cells, indicating potent anticancer activity.
  • Antimicrobial Efficacy :
    • Objective : To test the antimicrobial activity against E. coli and S. aureus.
    • Method : Agar diffusion method was employed.
    • Findings : Zones of inhibition were measured, with S. aureus showing greater sensitivity compared to E. coli.

The biological activity of this compound is believed to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation. Specifically, it may interact with pathways such as NF-kB and MAPK which are critical in cancer progression and immune response.

Q & A

Q. Methodological Answer :

  • HPLC : Use a C18 column (ACN/water 60:40, 1 mL/min) to assess purity (>98% area%) and detect impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H NMR (amide NH at δ 6.50–6.30 ppm) and 13^{13}C NMR (carbonyl signals at δ 170–168 ppm) .
  • FTIR : Identify functional groups (amide C=O stretch at ~1650 cm1^{-1}, phthalimide C=O at ~1770 cm1^{-1}) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer :
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

Replication : Repeat experiments across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity) .

Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis via flow cytometry and caspase-3 activity assays) .

Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual solvents or degradation products) affecting bioactivity .

Basic: What are the solubility properties and recommended storage conditions for this compound?

Q. Methodological Answer :

Property Details
Solubility Soluble in DMSO (>50 mg/mL), partially soluble in ethanol (<10 mg/mL) .
Storage Conditions -20°C in airtight, light-protected containers; stable for 2 years .
Handling Precautions Use gloves and work in a fume hood to avoid inhalation/contact .

Advanced: How to design experiments to study the mechanism of action of this compound in biological systems?

Q. Methodological Answer :

Target Identification : Use isotopic labeling (e.g., 14^{14}C-tagged compound) to track cellular uptake and binding partners via autoradiography .

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Molecular Docking : Simulate interactions with potential targets (e.g., kinases) using AutoDock Vina; validate with SPR (surface plasmon resonance) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use chemical fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand), seal in containers, and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Q. Methodological Answer :

pH-Rate Profiling : Conduct accelerated stability studies (25–40°C) across pH 2–2. Monitor degradation via HPLC .

Degradation Product Analysis : Use LC-MS to identify hydrolysis products (e.g., phthalic acid derivatives at pH <4) .

Buffer Selection : Optimize formulation buffers (e.g., citrate at pH 5.0) to minimize hydrolysis during biological assays .

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